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Compound of Interest

Compound Name: Cyclopentane

Cat. No.: B165970

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic
properties of cyclopentane at various temperatures. The data and methodologies presented
are crucial for professionals in research, science, and drug development where cyclopentane
may be used as a solvent, refrigerant, or in synthetic pathways. This document summarizes
key quantitative data, details experimental protocols for their determination, and visualizes
fundamental thermodynamic relationships and experimental workflows.

Data Presentation: Quantitative Thermodynamic
Properties

The following tables summarize the critical thermodynamic properties of cyclopentane across
a range of temperatures. The data is compiled from various critically evaluated sources.

Table 1: Heat Capacity of Cyclopentane

The heat capacity (Cp) is a measure of the amount of heat energy required to raise the
temperature of a substance by a specific amount.
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Molar Heat Capacity

Temperature (K) Reference
(J/mol-K)

293.15 126.17 Siddiqi, Svejda, et al., 1983

293.7 125.90 Jacobs and Parks, 1934[1]

298.15 126.74 Tanaka, 1985[1]

298.15 126.873 Fortier, D'Arcy, et al., 1979

298.15 127.28 Jolicoeur, Boileau, et al., 1975

298.15 126.78 Douslin and Huffman, 1946[1]

298.15 128.83 Aston, Fink, et al., 1943[1]

300 127.44 Szasz, Morrison, et al., 1947
Gas Phase
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Molar Heat Capacity

Temperature (K) Reference
(J/mol-K)

50 37.58 Dorofeeva O.V., 1986[2][3]
100 40.18 Dorofeeva O.V., 1986[2][3]
150 45.30 Dorofeeva O.V., 1986[2][3]
200 54.19 Dorofeeva O.V., 1986[2][3]
273.15 74.48 Dorofeeva O.V., 1986[2][3]
298.15 82.8+2.0 Dorofeeva O.V., 1986[2][3]
300 83.39 Dorofeeva O.V., 1986[2][3]
329.05 93.96 £ 0.19 McCullough J.P., 1959[2][3]
353 102.01 £ 0.84 McCullough J.P., 1959[2][3]
372 108.16 + 0.84 McCullough J.P., 1959[2][3]
395 117.3+1.3 McCullough J.P., 1959[2][3]
395.05 117.09 £ 0.23 McCullough J.P., 1959[2][3]
400 118.15 Dorofeeva 0.V., 1986[2][3]
424 126.3+1.3 McCullough J.P., 1959[2][3]
463 138.7+1.3 McCullough J.P., 1959[2][3]
463.10 139.47 + 0.28 McCullough J.P., 1959[2][3]
500 150.05 Dorofeeva O.V., 1986[2][3]
503 150.7 + 1.7 McCullough J.P., 1959[2][3]
539 160.1+ 1.7 McCullough J.P., 1959[2][3]
600 177.07 Dorofeeva 0O.V., 1986[2][3]
700 199.70 Dorofeeva 0.V., 1986[2][3]
800 218.80 Dorofeeva O.V., 1986[2][3]
900 235.02 Dorofeeva O.V., 1986[2][3]
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1000 248.88 Dorofeeva 0O.V., 1986[2][3]
1100 260.76 Dorofeeva O.V., 1986[2][3]
1200 270.96 Dorofeeva 0.V., 1986[2][3]
1300 279.75 Dorofeeva O.V., 1986[2][3]
1400 287.34 Dorofeeva O.V., 1986[2][3]
1500 293.92 Dorofeeva 0O.V., 1986[2][3]

Table 2: Enthalpy of Vaporization of Cyclopentane

The enthalpy of vaporization (AvapH) is the amount of energy that must be added to a liquid
substance to transform a quantity of that substance into a gas.
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Enthalpy of
Temperature (K) Vaporization Method Reference
(kd/mol)
Stephenson and
295 29.2 A
Malanowski, 1987[4]
McCullough,
298.15 28.70 £ 0.21 N/A Pennington, et al.,
1959[4]
Willingham, Taylor, et
304 29.0 MM
al., 1945[4]
McCullough,
3221 275+0.21 N/A Pennington, et al.,
1959[4]
Spitzer and Pitzer,
323 274 N/A
1946[4]
Stephenson and
337 28.0 A _
Malanowski, 1987[4]
Stephenson and
396 27.2 A

Malanowski, 1987[4]

Method "A" refers to a calculation based on data from a specified temperature range. Method
"MM" is not explicitly defined in the provided search results.

Table 3: Standard Entropy of Liquid Cyclopentane

The standard entropy (S°liquid) is the entropy content of one mole of a substance under
standard state conditions.
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Standard Molar Entropy

Temperature (K) Reference

(J/mol-K)
298.15 204.3+0.4 Douslin and Huffman, 1946
298.15 204.47 Aston, Fink, et al., 1943[2]
N/A 206.7 Jacobs and Parks, 1934[2]

Experimental Protocols

The determination of the thermodynamic properties of cyclopentane has been carried out by
various researchers using precise calorimetric methods. The following sections describe the
general experimental protocols employed in the key cited studies.

Adiabatic Calorimetry for Heat Capacity and Entropy
Determination

The heat capacities and entropies of cyclopentane, as reported by Douslin and Huffman
(1946) and Aston, Fink, et al. (1943), were likely determined using a low-temperature adiabatic
calorimeter.

Apparatus:

e Aplatinum calorimeter with a platinum resistance thermometer is used for precise
temperature measurements.

e The calorimeter is housed within a cryostat to achieve and maintain low temperatures.
» The sample of cyclopentane is placed in a sealed container within the calorimeter.
Procedure:

e The calorimeter containing the cyclopentane sample is cooled to a very low temperature,
often near absolute zero.

o A known amount of electrical energy is supplied to a heater within the calorimeter, causing a
small increase in the temperature of the sample.
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e The temperature change is carefully measured using the platinum resistance thermometer.

e The heat capacity is calculated from the amount of energy supplied and the observed
temperature rise.

e This process is repeated at various temperatures to obtain a heat capacity curve.

e The entropy of the substance at a given temperature is then calculated by integrating the
heat capacity data from O K to that temperature, also accounting for the entropies of any
phase transitions.

Vapor-Flow Calorimetry for Heat of Vaporization

The heat of vaporization and vapor heat capacity of cyclopentane were studied by
McCullough et al. (1959) using vapor-flow calorimetry.[5][6]

Apparatus:

o Avapor-flow calorimeter is designed to measure the heat required to vaporize a substance
at a constant temperature and pressure.

e |t typically includes a boiler to generate vapor, a calorimeter where the heat of vaporization is
measured, and a condenser.

Procedure:
e Liquid cyclopentane is heated in a boiler to produce a steady flow of vapor.
e The vapor flows through the calorimeter at a constant rate.

o A known amount of electrical energy is supplied to an evaporator within the calorimeter to
vaporize a specific amount of the substance.

e The amount of substance vaporized is determined by condensing the vapor and measuring
its mass or volume.

e The heat of vaporization is calculated from the energy input and the amount of substance
vaporized.
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» By measuring the temperature of the vapor before and after it passes through a heated
section of the calorimeter, the vapor heat capacity can also be determined.

Visualizations
Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationships between enthalpy (H), entropy
(S), Gibbs free energy (G), and temperature (T).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gibbs Free Energy Equation

AG = AH -TAS

Enthalpy (H)
Total Heat Content

N‘

Entropy (S) -TAS > Gibbs Free Energy (G)
Disorder/Randomness Spontaneity of a Process

/-TAS'

Temperature (T)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermodynamic Properties of Cyclopentane: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165970#thermodynamic-properties-of-cyclopentane-
at-different-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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